1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol
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Overview
Description
1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol is an organic compound with a complex structure that includes a fluorene backbone substituted with hydroxymethyl and diol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzyl alcohol with suitable organic solvents, followed by cyclization in the presence of organic bases . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification methods such as chromatography and crystallization ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxymethyl groups to carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted aromatic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism by which 1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol exerts its effects involves interactions with various molecular targets. The hydroxymethyl and diol groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways .
Comparison with Similar Compounds
2-Hydroxymethyl-phenol: Shares the hydroxymethyl group but lacks the fluorene backbone.
1,3-Propanediol-2-O-4’-(3’,5’-dimethoxy-1’-hydroxymethyl)phenyl ether: Contains similar functional groups but has a different core structure.
Properties
CAS No. |
112575-95-8 |
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Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)phenyl]-9H-fluorene-2,9-diol |
InChI |
InChI=1S/C20H16O3/c21-11-12-5-1-2-6-13(12)18-17(22)10-9-15-14-7-3-4-8-16(14)20(23)19(15)18/h1-10,20-23H,11H2 |
InChI Key |
RLHAHBDBAMOSNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=C(C=CC3=C2C(C4=CC=CC=C34)O)O |
Origin of Product |
United States |
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